molecular formula C12H17NO4 B13050015 Ethyl 2-((2-cyano-4-methoxycyclohex-1-EN-1-YL)oxy)acetate

Ethyl 2-((2-cyano-4-methoxycyclohex-1-EN-1-YL)oxy)acetate

Cat. No.: B13050015
M. Wt: 239.27 g/mol
InChI Key: BSUBWSGHGONBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of a cyano group, a methoxy group, and a cyclohexene ring, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 4-methoxycyclohexanone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the cyano group, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide as bases, and the reaction is typically carried out in anhydrous ethanol or tetrahydrofuran as solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Palladium on carbon in hydrogen atmosphere or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone or ammonia in ethanol.

Major Products

Scientific Research Applications

Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.

    4-Methoxycyclohexanone: A precursor in the synthesis of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate.

    Methyl 2-cyano-3-methoxyacrylate: Another cyano-containing ester with similar reactivity.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both a cyano group and a methoxy group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-(2-cyano-4-methoxycyclohexen-1-yl)oxyacetate

InChI

InChI=1S/C12H17NO4/c1-3-16-12(14)8-17-11-5-4-10(15-2)6-9(11)7-13/h10H,3-6,8H2,1-2H3

InChI Key

BSUBWSGHGONBAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(CC(CC1)OC)C#N

Origin of Product

United States

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